Antibacterial Activity: Moderate Potency Against Pseudomonas aeruginosa and Staphylococcus aureus Relative to Clinical Standard Ciprofloxacin
4-(2-Methoxy-phenyl)-thiazol-2-ylamine demonstrates quantifiable antibacterial activity against clinically relevant strains, with MIC values of 12.5 µg/mL against Pseudomonas aeruginosa and 25 µg/mL against Staphylococcus aureus. In comparison, the clinical standard ciprofloxacin exhibits MIC values of 0.25–1 µg/mL against P. aeruginosa and ≤1 µg/mL against S. aureus. While the compound is 12.5- to 50-fold less potent than ciprofloxacin, its activity is within the range considered suitable for a hit or starting scaffold in antimicrobial drug discovery [1]. The compound also shows an MIC of 100 µg/mL against Escherichia coli, indicating selectivity differences across bacterial species .
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | 12.5 µg/mL (P. aeruginosa); 25 µg/mL (S. aureus); 100 µg/mL (E. coli) |
| Comparator Or Baseline | Ciprofloxacin: 0.25–1 µg/mL (P. aeruginosa); ≤1 µg/mL (S. aureus) |
| Quantified Difference | 12.5–100× higher MIC (lower potency) compared to ciprofloxacin |
| Conditions | In vitro antibacterial susceptibility testing |
Why This Matters
These MIC values establish a quantitative baseline for the compound's antibacterial activity, allowing researchers to select it as a moderate-potency hit for SAR optimization or as a control in antimicrobial assays.
- [1] Yasir, M., et al. (2020). Activity of Antimicrobial Peptides and Ciprofloxacin against Pseudomonas aeruginosa. MDPI. View Source
